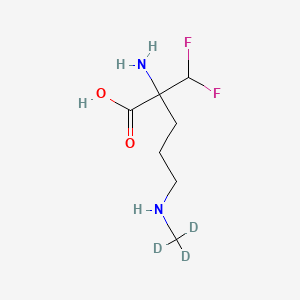
N5-Methyl eflornithine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a well-known inhibitor of ornithine decarboxylase. This compound is primarily used in scientific research to study the polyamine biosynthetic pathway and its implications in various diseases, including cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl eflornithine-d3 involves the incorporation of deuterium atoms into the eflornithine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and cost-effective production of the compound. This includes the use of high-purity deuterated reagents and advanced purification methods to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
N5-Methyl eflornithine-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N5-Methyl eflornithine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the polyamine biosynthetic pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, this compound disrupts the production of polyamines, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylornithine (DFMO): Another well-known inhibitor of ornithine decarboxylase.
Eflornithine: The non-deuterated form of N5-Methyl eflornithine-d3.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action that are not possible with non-deuterated compounds. This makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H14F2N2O2 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |
InChI Key |
IAISNVSOJVYYQO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |
Canonical SMILES |
CNCCCC(C(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


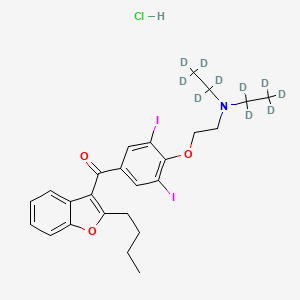
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)


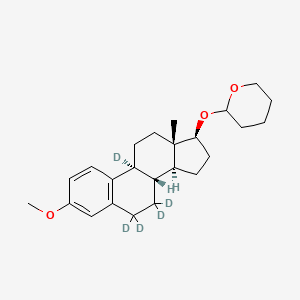
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

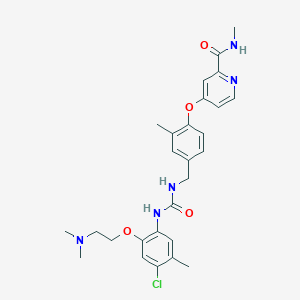



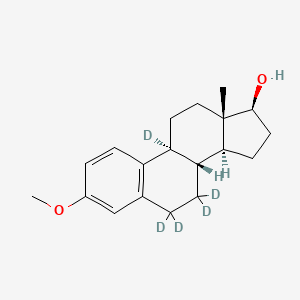

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
